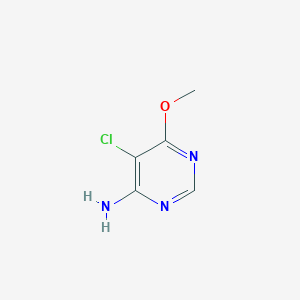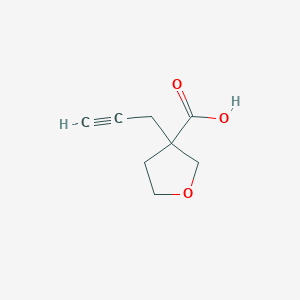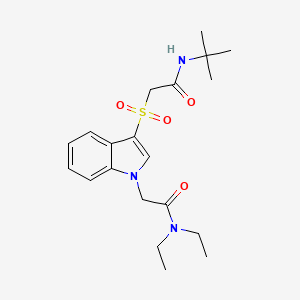![molecular formula C22H21NO4 B2866199 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1932605-03-2](/img/structure/B2866199.png)
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorenylmethoxycarbonyl (Fmoc) is a group used in organic chemistry for the synthesis of peptides. It’s used as a protective group for amines in solid-phase peptide synthesis . The Fmoc group is removed (deprotected) under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid backbone, with the amine group protected by the Fmoc group . The Fmoc group consists of a fluorene ring (a polycyclic aromatic system), linked to the amino acid via a methoxy carbonyl group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed through a reaction with a base, such as piperidine . This deprotection reaction allows the amine to react with the carboxyl group of another amino acid, forming a peptide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid and the presence of other functional groups . Generally, these compounds are solid at room temperature .Scientific Research Applications
Catalytic Potential in Organic Synthesis
A study by Armstrong et al. (2009) demonstrated the use of a structurally related compound, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, in organocatalytic aldol reactions. This research revealed that the bicyclic system offers improved selectivity compared to its monocyclic analogue, highlighting the role of acid geometry in catalysis. The findings suggest potential applications of similar structures in enhancing enantioselectivity in synthetic organic chemistry (Armstrong, Bhonoah, & White, 2009).
Synthesis of Analogues and Derivatives
Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine using a conformationally constrained 7-azabicyclo[2.2.1]heptane framework. This synthesis pathway involves key steps such as tandem Wittig/Michael reaction and transannular alkylation, showcasing the versatility of the core structure in the construction of complex amino acid analogues (Hart & Rapoport, 1999).
Utility in the Design of Bioactive Molecules
Research by Malpass and White (2004) highlighted the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates. This study underscores the potential of the 7-azabicyclo[2.2.1]heptane core in the development of new pharmacologically active compounds, providing a pathway for the synthesis of complex structures with potential therapeutic applications (Malpass & White, 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research .
Result of Action
These effects can range from changes in gene expression to alterations in cellular signaling pathways.
Safety and Hazards
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-11-9-14(10-12-22)23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYOUWKNGCNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932605-03-2 |
Source


|
| Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)


![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)



![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)
![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)
![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)
![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)
